molecular formula C13H16BrNO2 B109279 N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide CAS No. 836627-56-6

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide

Cat. No.: B109279
CAS No.: 836627-56-6
M. Wt: 298.18 g/mol
InChI Key: BROZCDKHLQPLCX-UHFFFAOYSA-N
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Description

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is a chemical compound with a complex structure that includes a bromine atom, a methylphenyl group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The bromine atom and the oxobutanamide moiety play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl3-Bromo-4-(4-methylphenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9-4-6-10(7-5-9)13(17)11(14)8-12(16)15(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROZCDKHLQPLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247508
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836627-56-6
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836627-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Bromo-N,N,4-trimethyl-γ-oxobenzenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanamide, β-bromo-N,N,4-trimethyl-γ-oxo
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Record name 3-BROMO-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
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